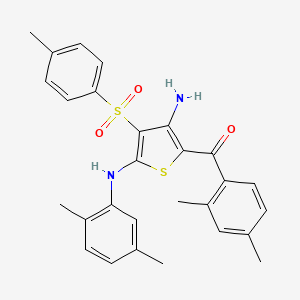
3-acetyl-6-hexyl-7-hydroxy-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-acetyl-6-hexyl-7-hydroxy-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications Coumarins are naturally occurring lactones found in many plants and are known for their pleasant aroma
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-6-hexyl-7-hydroxy-2H-chromen-2-one typically involves the reaction of 7-hydroxy-4-methylcoumarin with appropriate alkylating agents. One common method involves the alkylation of 7-hydroxy-4-methylcoumarin with hexyl bromide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions
3-acetyl-6-hexyl-7-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde.
Reduction: The acetyl group at the 3-position can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) are typical reagents.
Major Products
Oxidation: Formation of 3-acetyl-6-hexyl-7-oxo-2H-chromen-2-one.
Reduction: Formation of 3-(1-hydroxyethyl)-6-hexyl-7-hydroxy-2H-chromen-2-one.
Substitution: Formation of 3-acetyl-6-hexyl-7-alkoxy-2H-chromen-2-one or 3-acetyl-6-hexyl-7-acetoxy-2H-chromen-2-one.
科学的研究の応用
3-acetyl-6-hexyl-7-hydroxy-2H-chromen-2-one has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-acetyl-6-hexyl-7-hydroxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways:
Fluorescent Probing: The compound exhibits pH-dependent fluorescence, making it useful for monitoring pH changes in biological systems.
Antimicrobial Activity: The compound’s lipophilic nature allows it to penetrate microbial cell membranes, disrupting their function and leading to cell death.
Antioxidant Activity: The hydroxyl group can scavenge free radicals, protecting cells from oxidative damage.
類似化合物との比較
3-acetyl-6-hexyl-7-hydroxy-2H-chromen-2-one can be compared with other coumarin derivatives:
3-acetyl-7-hydroxy-2H-chromen-2-one: Lacks the hexyl group, which may affect its lipophilicity and biological activity.
7-hydroxy-4-methylcoumarin: Lacks both the acetyl and hexyl groups, resulting in different chemical and biological properties.
3-acetyl-6-methyl-7-hydroxy-2H-chromen-2-one: The presence of a methyl group instead of a hexyl group can influence its solubility and reactivity.
The unique structural features of this compound, such as the hexyl group, contribute to its distinct properties and applications, making it a valuable compound in various fields of research and industry.
特性
IUPAC Name |
3-acetyl-6-hexyl-7-hydroxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4/c1-3-4-5-6-7-12-8-13-9-14(11(2)18)17(20)21-16(13)10-15(12)19/h8-10,19H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAZGUZBSNPFDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)C(=O)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2541085.png)




![1-[(3R,4S)-4-Hydroxyoxolan-3-yl]triazole-4-carboxylic acid](/img/structure/B2541092.png)

![(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2541096.png)

![4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2541099.png)

![Dimethyl {[2-(methoxycarbonyl)phenyl]hydrazono}malonate](/img/structure/B2541101.png)
